molecular formula C19H13FN4O2 B10919533 3-(2-fluorophenyl)-6-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-6-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919533
M. Wt: 348.3 g/mol
InChI Key: PECPYKRWVCCLGB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s structural features allow it to bind to the active site of the enzyme, inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H13FN4O2

Molecular Weight

348.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H13FN4O2/c1-11-10-14(18(25)23-12-6-8-21-9-7-12)16-17(24-26-19(16)22-11)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,21,23,25)

InChI Key

PECPYKRWVCCLGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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